2-(2-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrazolo[1,5-a]imidazole ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]imidazole ring: This can be achieved through a multicomponent reaction involving hydrazine hydrate, aromatic aldehydes, and other reagents under reflux conditions.
Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is reacted with the pyrazolo[1,5-a]imidazole intermediate.
Acetamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine
- 2-(1H-pyrazol-1-yl)pyridine
- 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
2-(2-chlorophenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazolo[1,5-a]imidazole ring system is particularly noteworthy for its versatility in medicinal chemistry and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-4-2-1-3-12(13)11-14(21)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-10H,7-8,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCXWBUCIUEDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=CN3C2=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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